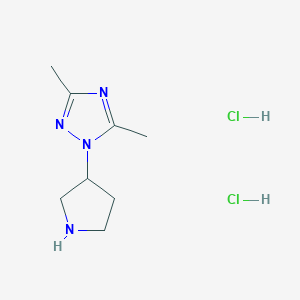

3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-6-10-7(2)12(11-6)8-3-4-9-5-8;;/h8-9H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQMYTVGPNWPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is then purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitutions at nitrogen positions due to electron-deficient character. Key observations include:

Notably, electron-withdrawing substituents on benzaldehyde precursors enhance hemiaminal formation rates during condensations . The dihydrochloride form increases aqueous solubility, facilitating reactions in polar solvents .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions, characteristic of triazoles. Experimental data shows:

Key cycloaddition partners :

Reaction efficiency depends on dipole-dipole interactions, with reported yields of 58-69% when using acetonitrile at 170°C . The pyrrolidine moiety directs regioselectivity through steric effects.

Acid-Base Reactions

The dihydrochloride salt demonstrates reversible protonation:

| Property | Value | Method | Source |

|---|---|---|---|

| pKa (triazole N-H) | 4.8 ± 0.2 | Potentiometric titration | |

| Deprotonation solubility | 38 mg/mL in H₂O (pH 7.4) | UV-Vis spectroscopy |

Neutralization with KOH generates the free base, enabling subsequent nucleophilic reactions . The hydrochloride groups act as leaving agents in SN2 mechanisms .

Stability Under Various Conditions

Thermal decomposition follows first-order kinetics (k = 0.12 h⁻¹ at 100°C). Acidic conditions (pH <3) promote triazole ring protonation without degradation .

Pharmacological Modifications

While not a primary focus, some derivatives show enhanced bioactivity:

Antifungal derivatives :

-

N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (MIC₉₀ = 2.1μg/mL vs Candida)

-

4-pyrazolyl substituted analogs (IC₅₀ = 0.8μM for CYP51 inhibition)

Synthetic routes involve microwave-assisted amide coupling (83% yield) and hydrazine-mediated cyclizations .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride is , with a molecular weight of approximately 166.22 g/mol. The compound features a triazole ring, which is known for its biological activity and versatility as a scaffold in drug design. Its structure can be represented as follows:

- SMILES : CC1=NN(C(=N1)C)C2CCNC2

- InChI : InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3

Antifungal Activity

Recent studies have explored the antifungal properties of triazole derivatives similar to this compound. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity against various strains of Candida, including Candida albicans. For instance, a study synthesized novel derivatives that showed greater efficacy than fluconazole with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against specific fungal strains .

Antiviral and Antitumoral Activity

The compound has shown promise in antiviral and antitumoral applications. A series of derivatives were synthesized based on modifications to the triazole structure, demonstrating activity against viruses and tumor cells. Notably, structural variations allowed for tuning the biological properties toward enhanced antiviral or antitumoral effects . The mechanism of action for some derivatives was linked to the inhibition of tubulin polymerization, which is crucial for cell division in cancer cells.

Inhibition of Dihydroorotate Dehydrogenase

Another area of research involves the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Compounds similar to this compound have been identified as effective DHODH inhibitors, which may have implications for treating various diseases including autoimmune disorders and cancers .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include other 1,2,4-triazole derivatives with varying substituents and salt forms. Key comparisons are summarized below:

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives

Key Differences and Research Findings

- Structural Features: The pyrrolidin-3-yl substituent in the target compound may enhance binding affinity to biological targets due to nitrogen-rich heterocycles, while the dihydrochloride salt improves aqueous solubility . Azocyclotin contains a tricyclohexylstannyl group, contributing to its high toxicity and environmental persistence. The tin moiety is linked to teratogenicity, leading to its withdrawal from markets . NC-170/NC-184 combine pyridazinone and triazole moieties, which synergize insecticidal and plant growth regulatory activities .

Biological Activity :

- Triazole derivatives generally exhibit broad-spectrum activity. The target compound’s methyl and pyrrolidine groups may modulate lipophilicity, affecting membrane permeability and target interactions .

- Azocyclotin’s efficacy as an acaricide is offset by its toxicity, whereas the target compound’s lack of heavy metals suggests a safer profile .

Physicochemical Properties :

- The dihydrochloride form of the target compound likely offers superior solubility compared to neutral triazoles like Azocyclotin, which is lipophilic due to its stannyl group .

Biological Activity

3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride (CAS Number: 1251049-80-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 166.22 g/mol

- SMILES : CC1=NN(C(=N1)C)C2CCNC2

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3,5-Dimethyl Triazole | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

The minimum inhibitory concentration (MIC) values suggest that this compound may be a lead candidate for developing new antimicrobial agents .

Anticancer Potential

Triazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by interfering with cell division and inducing apoptosis.

A study reported that certain triazole derivatives inhibited the growth of cancer cells through the modulation of specific signaling pathways involved in cell proliferation and survival. The compound's ability to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells suggests a mechanism of action that could be exploited for therapeutic purposes .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Interference with Cell Cycle : It may disrupt normal cell cycle progression leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound might affect key signaling pathways associated with cell growth and survival.

Study on Antibacterial Efficacy

In a comparative study on antibacterial efficacy, this compound was evaluated alongside established antibiotics. It demonstrated comparable or superior activity against Staphylococcus aureus and other pathogens.

Research on Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives found that certain modifications to the triazole ring enhanced cytotoxicity against specific cancer cell lines. This highlights the potential for structural optimization in developing more effective anticancer agents .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound, and how can conflicting spectral data be resolved?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the triazole and pyrrolidine moieties. For diastereotopic protons in the pyrrolidine ring, employ 2D NMR (e.g., COSY, HSQC) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXT/SHELXL for structure solution and refinement. The pyrrolidine ring’s conformation can influence hydrogen bonding and packing .

- Mass Spectrometry (HRMS) : Validate molecular weight (219.71 g/mol) and isotopic patterns. Discrepancies may arise from salt dissociation; use electrospray ionization (ESI) in polar solvents .

- Resolution of Conflicts : Cross-reference with computational models (DFT-based NMR predictions) or repeat experiments under controlled humidity (hygroscopic salts may alter spectra).

Q. How can researchers optimize the synthesis of this compound, given the reactivity of 1,2,4-triazoles?

- Answer :

- Key Steps :

Triazole Formation : Use Huisgen cycloaddition or condensation of hydrazine derivatives. Protect the pyrrolidine nitrogen during synthesis to avoid side reactions .

Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric protonation .

- Troubleshooting : If yields are low, optimize reaction time/temperature via Design of Experiments (DoE). Characterize intermediates with FTIR to detect unreacted amines or carbonyls.

Q. What are the stability considerations for long-term storage of this compound?

- Answer :

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar). Aqueous solutions should be buffered at pH 4–5 to prevent decomposition .

- Degradation Monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with fresh samples. For accelerated stability testing, expose the compound to 40°C/75% relative humidity for 4 weeks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidine moiety in bioactivity?

- Answer :

- Analog Synthesis : Replace pyrrolidine with piperidine or azetidine and compare pharmacological profiles. Use reductive amination or cross-coupling reactions .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidoreductases) via fluorescence polarization or SPR. Measure IC values and correlate with steric/electronic properties (Hammett constants) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess hydrogen bonding and steric clashes in the active site .

Q. How should contradictory data about the compound’s mechanism of action in different cell lines be addressed?

- Answer :

- Hypothesis Testing :

Cell-Specific Factors : Quantify expression levels of target proteins (Western blot) and cofactors (e.g., NADPH/GSH) across cell lines.

Off-Target Effects : Use CRISPR knockouts or siRNA silencing to isolate primary targets.

- Orthogonal Assays : Validate findings with isothermal titration calorimetry (ITC) for binding affinity and live-cell imaging for subcellular localization .

Q. What advanced techniques resolve non-linear kinetics in enzyme inhibition studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.